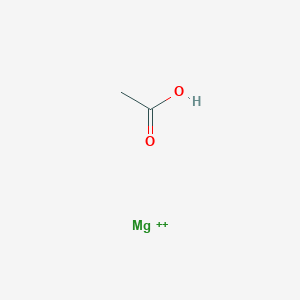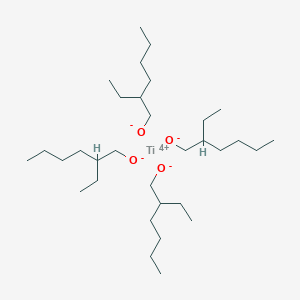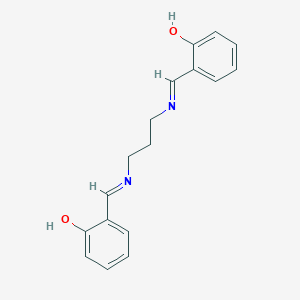
N,N'-Bis(salicylidene)-1,3-propanediamine
Übersicht
Beschreibung
“N,N’-Bis(salicylidene)-1,3-propanediamine” is a coordination compound between a metal cation and a ligand derived from N,N′-bis(salicylidene)ethylenediamine, commonly called salen . It appears as a solid complex between the cobalt (II) ion and the condensation product of salicylaldehyde and ethylenediamine .
Synthesis Analysis
The synthesis of “N,N’-Bis(salicylidene)-1,3-propanediamine” involves the reaction of 2,4-dihydroxybenzaldehyde and N,N-diethyl . The liquid–liquid extraction process was carried out in three variants with different salen–metal ion molar ratios .Molecular Structure Analysis
The structure of the compound molecule (ligand) has a huge influence on the process of forming its complexes as the ligand, being a chemical form directly connected with the central atom (metal ion), uses a free pair of electrons .Chemical Reactions Analysis
“N,N’-Bis(salicylidene)-1,3-propanediamine” was used as an extractant during the performed liquid–liquid extraction of metal ions (Ni(II), Cu(II), or Zn(II)) from a model solution . The results of the application of N,N’ -bis (salicylidene)ethylenediamine to recover noble metal ions (Pd) from model aqueous solutions containing single metal ions or their mixture show that this compound is a very efficient extractant in solvent extraction and a carrier in membrane processes .Physical And Chemical Properties Analysis
The molecular formula of “N,N’-Bis(salicylidene)-1,3-propanediamine” is C16H16N2O2 and its molecular weight is 268.31 g/mol .Wissenschaftliche Forschungsanwendungen
Recovery of Metal Ions from Aqueous Solutions
Scientific Field
Environmental Chemistry
Summary of Application
N,N’-Bis(salicylidene)-1,3-propanediamine (also known as salen) is used as an active compound for the recovery of Ni(II), Cu(II), and Zn(II) ions from aqueous solutions .
Methods of Application
Three main methods of metal ion separation are described: liquid–liquid extraction, transport across polymer inclusion membranes (PIMs), and sorption/desorption . In all of them, salen was used as an active compound, i.e., as an extractant or as a carrier .
Results or Outcomes
The results proved that salen can be successfully used as an extractant for metal ion recovery, especially for the recovery of copper(II) ions .
Recovery of Noble Metal Ions from Aqueous Solutions
Summary of Application
Salen has been used as an extractant in classical liquid–liquid extraction and as a carrier in membrane processes designed for the recovery of noble metal ions (Pd2+, Ag+, Pt2+, and Au3+) from aqueous solutions .
Methods of Application
Both sorption and desorption were investigated . Recovery experiments were performed on single-component solutions (containing only one type of metal ions) and polymetallic solutions (containing ions of all four metals) .
Results or Outcomes
In the case of single-component solutions, the extraction percentage was over 99% for all noble metal ions . In the case of a polymetallic solution, it was the lowest, but over 94% for platinum ions and the highest value (over 99%) for gold ions .
Flame Retardant for Thermoplastic Polyurethane
Scientific Field
Material Science
Summary of Application
A novel phosphorus-containing Schiff base derivative flame retardant N, N′-bis [1- (salicylidene) methanephenylphosphonic acid]-1,2- ethylene diamine (SMAE), which was successfully synthesized via the addition reaction between Phenylphosphinic acid and N, N’-bis (salicylidene)ethylenediamine .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes obtained are not detailed in the source .
Antitumor Activity
Scientific Field
Medical Chemistry
Summary of Application
Salen and its metal complexes have been found to exhibit significant antitumor activity .
Results or Outcomes
Antibacterial Activity
Summary of Application
Salen and its metal complexes have been found to exhibit significant antibacterial activity .
Results or Outcomes
Antifungal Activity
Summary of Application
Salen and its metal complexes have been found to exhibit significant antifungal activity .
Results or Outcomes
Antioxidant Activity
Scientific Field
Biochemistry
Summary of Application
Salen and its metal complexes have been found to exhibit significant antioxidant activity .
Results or Outcomes
Anti-Inflammatory Activity
Summary of Application
Salen and its metal complexes have been found to exhibit significant anti-inflammatory activity .
Results or Outcomes
Antiviral Activity
Scientific Field
Virology
Summary of Application
Salen and its metal complexes have been found to exhibit significant antiviral activity .
Safety And Hazards
Zukünftige Richtungen
The results of the application of N,N’ -bis (salicylidene)ethylenediamine to recover noble metal ions (Pd) from model aqueous solutions containing single metal ions or their mixture show that this compound is a very efficient extractant in solvent extraction and a carrier in membrane processes . This suggests potential future applications in the recovery of noble metal ions.
Eigenschaften
IUPAC Name |
2-[3-[(2-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16-8-3-1-6-14(16)12-18-10-5-11-19-13-15-7-2-4-9-17(15)21/h1-4,6-9,12-13,20-21H,5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDZYURQCUYZBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCCN=CC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059513 | |
| Record name | Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | N,N'-Bis(salicylidene)-1,3-propanediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21210 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N,N'-Bis(salicylidene)-1,3-propanediamine | |
CAS RN |
120-70-7 | |
| Record name | Bis(salicylidene)-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disalicylidene propandiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DSPD | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α'-trimethylenedinitrilodi-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



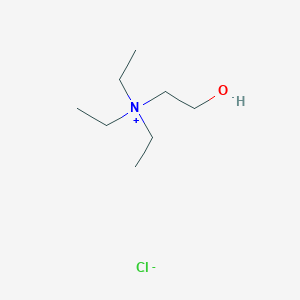
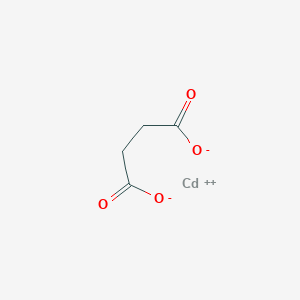
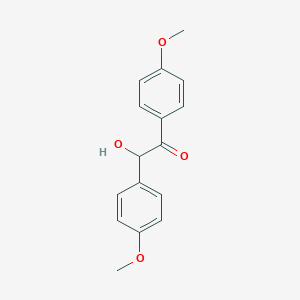
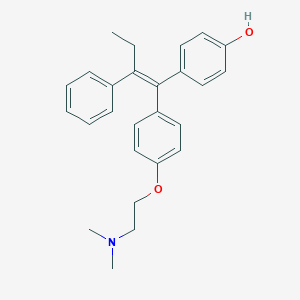
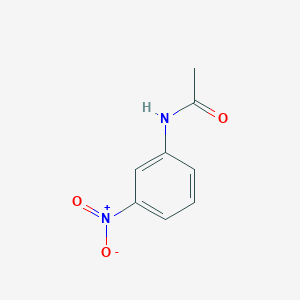
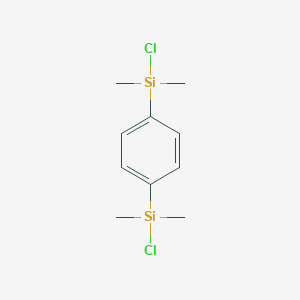
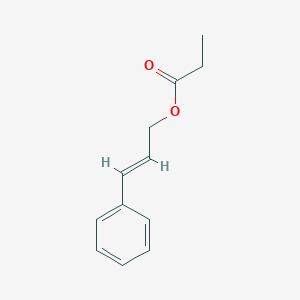
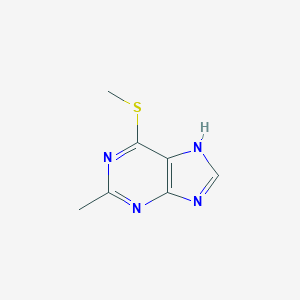
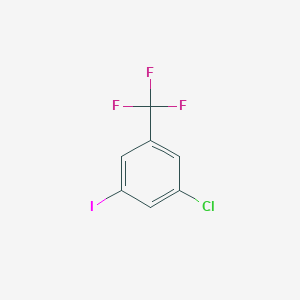

![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)
